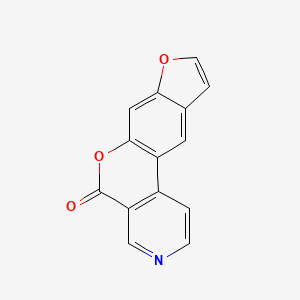
Pyrido(3,4-c)psoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,4-c]psoralen is a furanocoumarin.
Applications De Recherche Scientifique
Photobiological Activity in Mammalian Cells
Pyrido(3,4-c)psoralen (PyPs) has been studied for its photobiological activity in mammalian cells. Research compared its effects with those of 8-methoxypsoralen (8-MOP), a reference compound, highlighting its potential applications in understanding cellular responses to photoinduced changes (Papadopoulo, Averbeck & Moustacchi, 1986).
Photochemotherapy Studies
Pyrido(3,4-C)psoralen (PP) and its derivatives have been evaluated for photochemotherapy applications, particularly for decreasing acute side effects and genotoxic hazards associated with PUVA therapy. Studies have shown their effective interaction with DNA and promising potential in inducing lethal effects and mitochondrial damage in yeast, highlighting their relevance in photochemotherapy research (Dubertret et al., 1985).
Photophysical Properties and DNA Interaction
Research has focused on the photophysical properties of Pyrido(3,4-c)psoralen, including its absorption, fluorescence emission, and photostability. Studies indicate its ability to form non-covalent dark complexes with DNA and its photobinding capacity, which are crucial for understanding its interactions at the molecular level (Blais et al., 1984).
Photoreactivity and Repair in Yeast
Pyrido(3,4-c) 7 methylpsoralen (MePyPs) has been investigated for its photoaffinity towards DNA and its repair mechanisms in yeast. This study provides insights into its phototoxicity and potential for photochemotherapeutic use, emphasizing its high photoaffinity for DNA (Magaña-Schwencke & Moustacchi, 1985).
Correlation with Photophysical Properties and Lethal Effects
Research has also explored the correlation between the triplet photophysical properties of Pyrido(3,4-c)psoralen and its photosensitization effects in yeast. This study contributes to understanding the role of photoadditions to DNA as a source of lethal effects induced by Pyrido(3,4-c)psoralen in vivo (Ronfard-Haret et al., 1987).
Comparative Studies with Other Psoralens
Comparative studies have been conducted to assess the photobiological effects of Pyrido(3,4-c)psoralen in yeast, particularly in inducing lethal and mutagenic effects. These studies highlight its higher capacity to induce lethal effects compared to other psoralens, providing valuable insights for its potential therapeutic applications (Averbeck et al., 1985).
Propriétés
Numéro CAS |
85878-62-2 |
|---|---|
Nom du produit |
Pyrido(3,4-c)psoralen |
Formule moléculaire |
C14H7NO3 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H |
Clé InChI |
PMLPQOIOSQFFPW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |
SMILES canonique |
C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |
Autres numéros CAS |
85878-62-2 |
Synonymes |
pyrido(3,4-c)psoralen |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



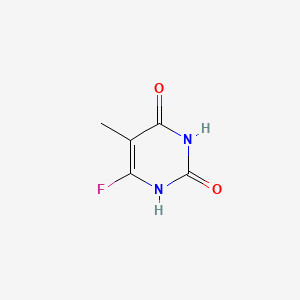
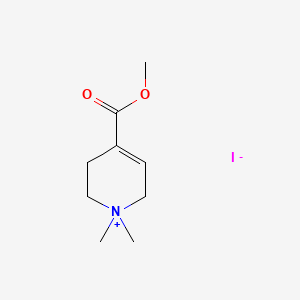
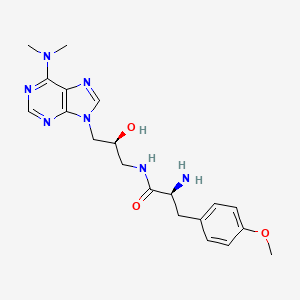
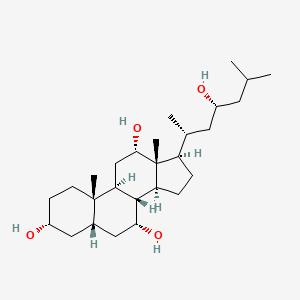
![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)
![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)

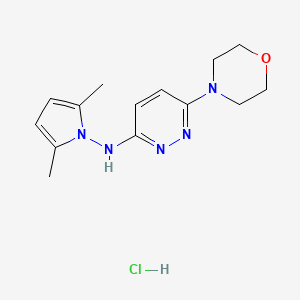
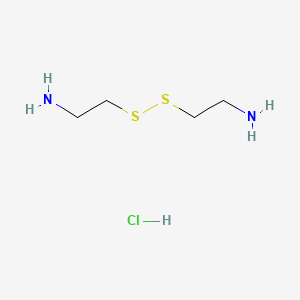
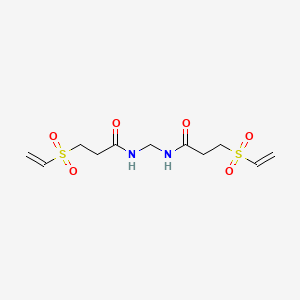
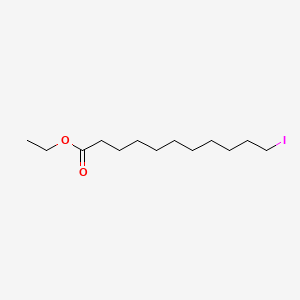
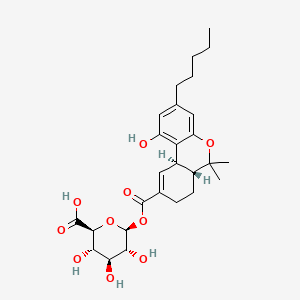
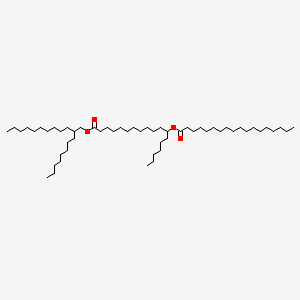
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)